

Head-to-head study of (1R,2S)-VU0155041 and other mGluR4 modulators

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Compound of Interest

Compound Name: (1R,2S)-VU0155041

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A Comparative Guide to **(1R,2S)-VU0155041** and Other mGluR4 Modulators for Neuropharmacology Research

Introduction to mGluR4 Modulation

Metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and addiction.[1][2][3] Found predominantly on presynaptic terminals, mGluR4 activation inhibits neurotransmitter release, thereby modulating synaptic transmission.[3] The development of selective ligands for mGluR4 has been challenging due to the highly conserved nature of the orthosteric glutamate binding site among mGluR subtypes.[1] This has led to a focus on positive allosteric modulators (PAMs), which bind to a distinct site on the receptor to enhance the effects of the endogenous ligand, glutamate. This approach offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity.

(1R,2S)-VU0155041 is a selective and potent mGluR4 PAM that has demonstrated efficacy in preclinical models of Parkinson's disease. Unlike many earlier modulators, it offers improved pharmacological properties. This guide provides a head-to-head comparison of **(1R,2S)-VU0155041** with other notable mGluR4 modulators, presenting key experimental data, protocols, and pathway diagrams to aid researchers in drug development and neuroscience.

Comparative In Vitro Pharmacology

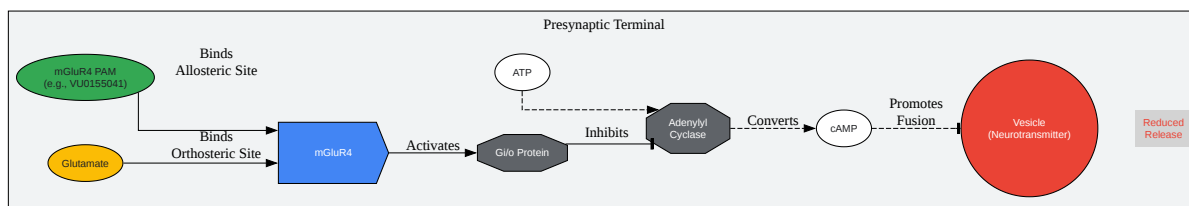
The discovery of mGluR4 PAMs began with (-)-PHCCC and has since expanded to include several novel chemical scaffolds. **(1R,2S)-VU0155041**, emerging from a high-throughput screening campaign, represents a significant advancement. It not only acts as a PAM but also exhibits partial agonist activity at a site distinct from the glutamate binding site, classifying it as a mixed allosteric agonist/PAM. The following table summarizes the in vitro pharmacological properties of **(1R,2S)-VU0155041** and other key mGluR4 modulators.

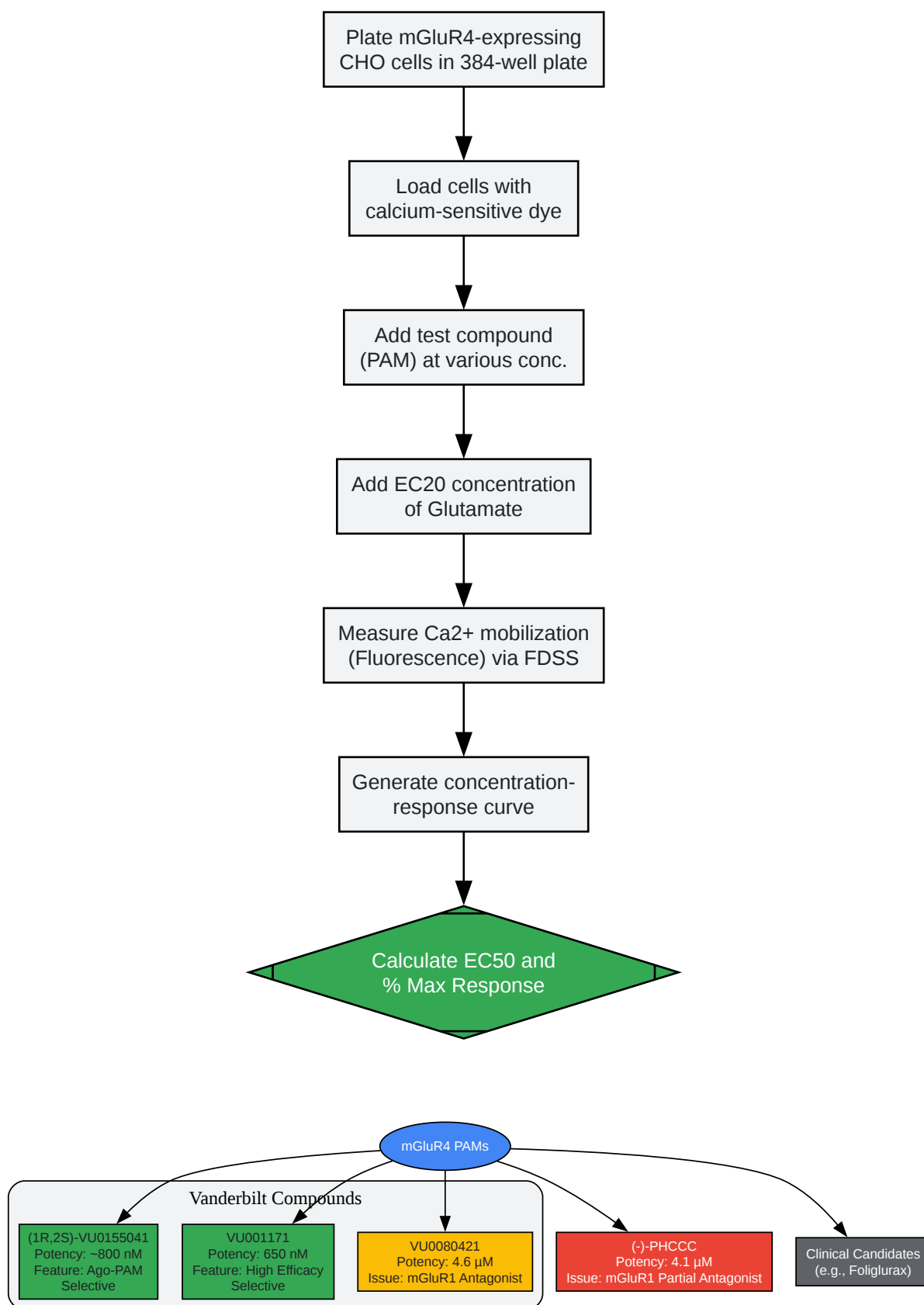
Compound	Scaffold	hmGluR4 Potency (EC ₅₀)	Efficacy (% Glu Max)	Glutamate CRC Fold Shift	Selectivity Profile	Reference(s)
(1R,2S)-VU015504 1	Cyclohexyl carboxylic acid amide	798 nM	127%	~8-fold	Selective vs. other mGluRs.	
(-)-PHCCC	Cyclopropa [b]chromene	4.1 μM	Increases max response	5.5-fold	Partial antagonist at mGluR1 (30%).	
VU001171	Thiazolopyridone	650 nM	141%	36-fold	Highly selective; no mGluR1 activity.	
VU008042 1	Pyrazolo[3,4-d]pyrimidine	4.6 μM	No increase in Glu max	27.2-fold	Full antagonist at mGluR1 (IC ₅₀ = 2.6 μM).	
Foliglurax (PXT00233 1)	Benzopyran	Not specified	Not specified	Not specified	mGluR4 PAM.	
LU AF21934	Cyclohexanedicarboxamide	Not specified	Not specified	Not specified	mGluR4 PAM.	
VU036173 7	Picolinamide	Not specified	Not specified	Not specified	mGluR4 PAM.	

Signaling and Modulation Pathways

mGluR4 activation by glutamate is enhanced by PAMs. This interaction potentiates the canonical Gi/o signaling cascade, leading to the inhibition of adenylyl cyclase, a reduction in

cyclic AMP (cAMP) levels, and ultimately, a decrease in presynaptic neurotransmitter release. The following diagram illustrates this mechanism.





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- 3. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
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